molecular formula C14H12N4O2S B14188031 N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide CAS No. 880485-92-7

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide

Katalognummer: B14188031
CAS-Nummer: 880485-92-7
Molekulargewicht: 300.34 g/mol
InChI-Schlüssel: AXQXPYVAAITUJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both a thiazolidine and a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the reaction of thiourea with chloroacetyl chloride in the presence of pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide is unique due to its specific combination of thiazolidine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

880485-92-7

Molekularformel

C14H12N4O2S

Molekulargewicht

300.34 g/mol

IUPAC-Name

N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C14H12N4O2S/c19-12-9-21-14(10-4-2-1-3-5-10)18(12)17-13(20)11-8-15-6-7-16-11/h1-8,14H,9H2,(H,17,20)

InChI-Schlüssel

AXQXPYVAAITUJE-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)NC(=O)C3=NC=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.